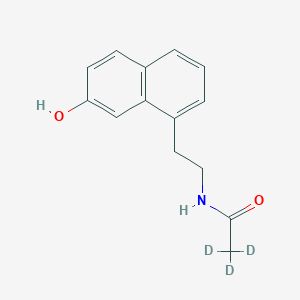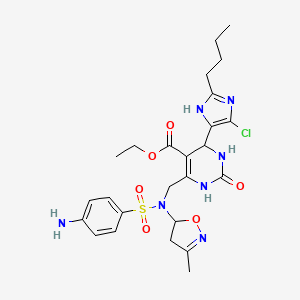
Antibacterial agent 70
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 70 is a novel compound known for its potent activity against a variety of bacterial strains, including those that are slow-growing or non-dividing. This compound has shown significant promise in combating bacterial infections, particularly those associated with biofilms and resistant strains such as Staphylococcus aureus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 70 involves a series of chemical reactions that include the formation of a porphyrin core structure. The synthetic route typically starts with the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product. Quality control measures are implemented to maintain consistency and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 70 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antibacterial activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its interaction with bacterial cells.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the porphyrin core, each with unique antibacterial properties. These derivatives are designed to target specific bacterial strains and enhance the overall efficacy of the compound .
Aplicaciones Científicas De Investigación
Antibacterial Agent 70 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of porphyrin derivatives.
Biology: Investigated for its ability to disrupt bacterial cell membranes and inhibit biofilm formation.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings for medical devices and surfaces
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 70 involves disrupting the bacterial cell membrane, leading to cell lysis and death. The compound targets the lipid bilayer of the membrane, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
Comparación Con Compuestos Similares
XF-73: Another porphyrin-based antibacterial agent with similar membrane-perturbing activity.
Chlorhexidine: A widely used antiseptic with broad-spectrum antibacterial activity.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with potent antibacterial properties
Uniqueness: Antibacterial Agent 70 stands out due to its ability to retain activity against slow-growing and non-dividing bacterial cells, which are often resistant to other antibiotics. Its rapid membrane-perturbing action and effectiveness against biofilms make it a valuable addition to the arsenal of antibacterial agents .
Propiedades
Fórmula molecular |
C25H32ClN7O6S |
|---|---|
Peso molecular |
594.1 g/mol |
Nombre IUPAC |
ethyl 6-[[(4-aminophenyl)sulfonyl-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)amino]methyl]-4-(2-butyl-4-chloro-1H-imidazol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H32ClN7O6S/c1-4-6-7-18-29-22(23(26)30-18)21-20(24(34)38-5-2)17(28-25(35)31-21)13-33(19-12-14(3)32-39-19)40(36,37)16-10-8-15(27)9-11-16/h8-11,19,21H,4-7,12-13,27H2,1-3H3,(H,29,30)(H2,28,31,35) |
Clave InChI |
JCCQJNLSWBEKOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(N1)C2C(=C(NC(=O)N2)CN(C3CC(=NO3)C)S(=O)(=O)C4=CC=C(C=C4)N)C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



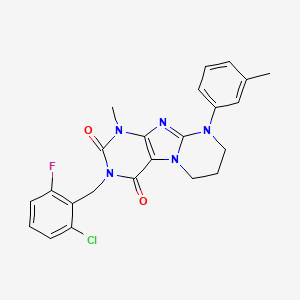


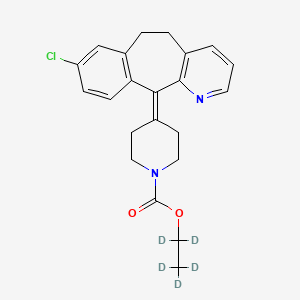
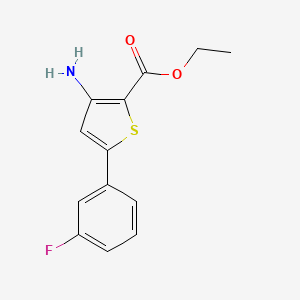
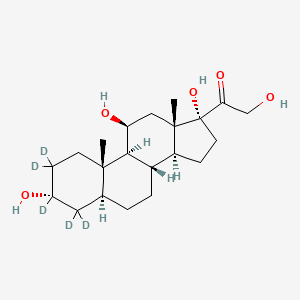
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
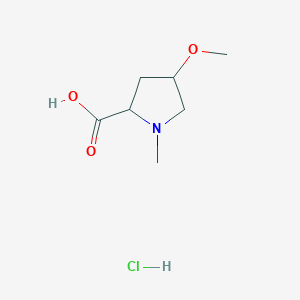
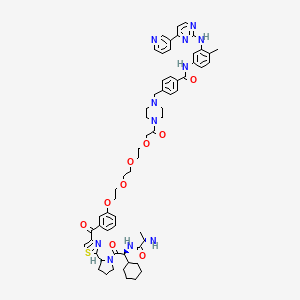
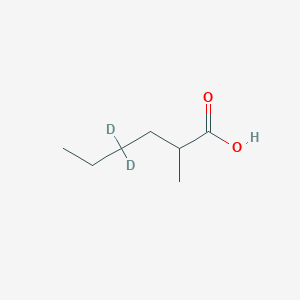

![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
